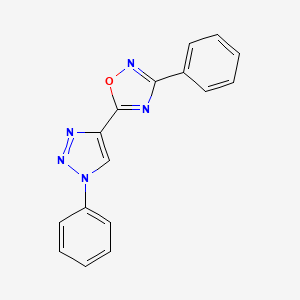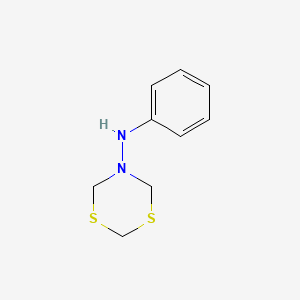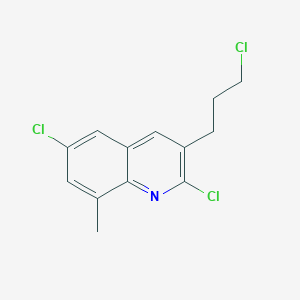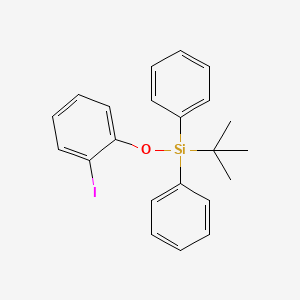
(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate: is an organic compound with a complex structure that includes an acetamido group, a tert-butoxy group, and an oxooctanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate typically involves multi-step organic reactions. One common method includes the acylation of an appropriate amino acid derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time. The use of automated reactors and purification systems ensures consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving acetamido and ester groups. It serves as a model substrate in various biochemical assays.
Medicine: Potential medical applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butoxy group provides steric hindrance, affecting the compound’s binding affinity and specificity. The oxooctanoate backbone plays a role in the overall stability and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
(2R)-2-Acetamido-8-oxooctanoate: Lacks the tert-butoxy group, resulting in different reactivity and applications.
(2R)-2-Acetamido-8-tert-butoxy-8-hydroxyoctanoate: Contains a hydroxyl group instead of an oxo group, leading to variations in chemical behavior.
Uniqueness: The presence of both the acetamido and tert-butoxy groups in (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate makes it unique compared to its analogs
Propriétés
Numéro CAS |
918663-76-0 |
|---|---|
Formule moléculaire |
C14H24NO5- |
Poids moléculaire |
286.34 g/mol |
Nom IUPAC |
(2R)-2-acetamido-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate |
InChI |
InChI=1S/C14H25NO5/c1-10(16)15-11(13(18)19)8-6-5-7-9-12(17)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,16)(H,18,19)/p-1/t11-/m1/s1 |
Clé InChI |
QWSQUXGPMRDOCA-LLVKDONJSA-M |
SMILES isomérique |
CC(=O)N[C@H](CCCCCC(=O)OC(C)(C)C)C(=O)[O-] |
SMILES canonique |
CC(=O)NC(CCCCCC(=O)OC(C)(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)



![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)


![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)

![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
